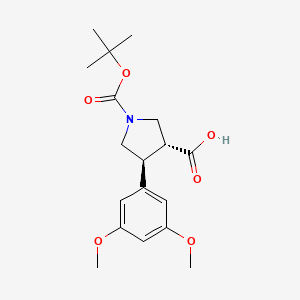![molecular formula C9H11Cl2CuN3O2 B12872769 Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- is a coordination compound with the molecular formula C9H11Cl2CuN3O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- typically involves the reaction of copper(II) chloride with n,n-2,6-pyridinediylbis[acetamide] under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, solvent concentration, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The chloride ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other halides or organic ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .
Aplicaciones Científicas De Investigación
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism by which Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in enzymatic activity, protein folding, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- shares similarities with other copper coordination compounds, such as copper(II) acetate and copper(II) sulfate.
- Other similar compounds include copper(II) chloride complexes with different ligands .
Uniqueness
What sets Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- apart is its specific ligand structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C9H11Cl2CuN3O2 |
|---|---|
Peso molecular |
327.65 g/mol |
Nombre IUPAC |
N-(6-acetamidopyridin-2-yl)acetamide;dichlorocopper |
InChI |
InChI=1S/C9H11N3O2.2ClH.Cu/c1-6(13)10-8-4-3-5-9(12-8)11-7(2)14;;;/h3-5H,1-2H3,(H2,10,11,12,13,14);2*1H;/q;;;+2/p-2 |
Clave InChI |
CFAVLKAYBPNGHE-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC1=NC(=CC=C1)NC(=O)C.Cl[Cu]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


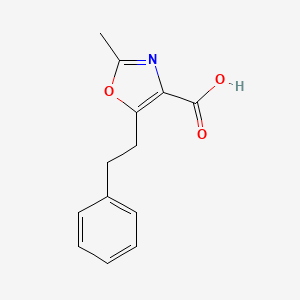
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
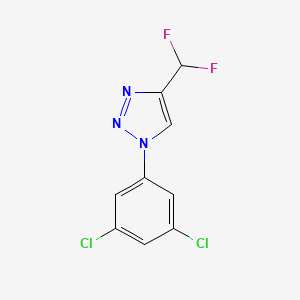
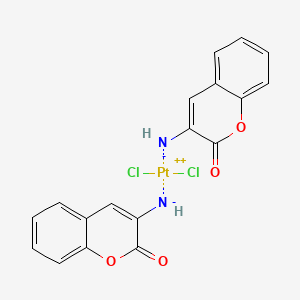
![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
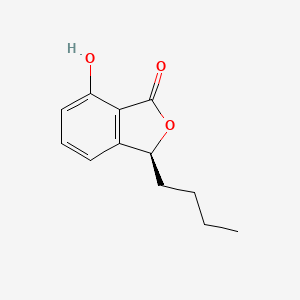
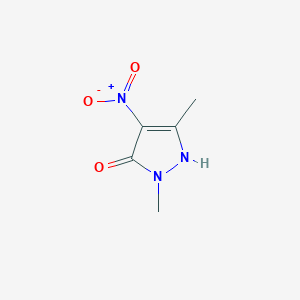
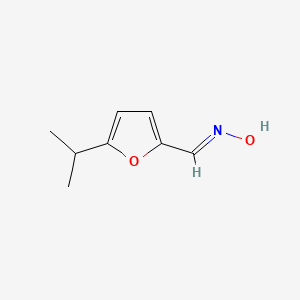
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
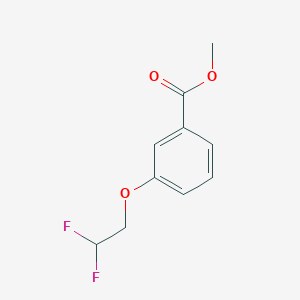
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
